Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate

Description

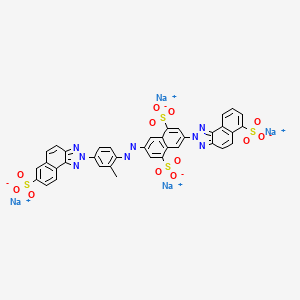

Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is a highly sulfonated aromatic azo compound featuring dual naphthotriazole moieties. Its structure includes:

- Two naphtho[1,2-d]triazole rings, each substituted with sulfonate (-SO₃⁻) groups at positions 5, 7 (or 6, 8) of the naphthalene backbone .

- A central azo (-N=N-) linkage connecting a methyl-substituted phenyl group to the naphthalene core.

- Four sodium counterions balancing the sulfonate groups, enhancing water solubility and stability .

This compound’s design suggests applications in textile dyes or functional materials due to its conjugated π-system and ionic character.

Properties

CAS No. |

83784-01-4 |

|---|---|

Molecular Formula |

C37H20N8Na4O12S4 |

Molecular Weight |

988.8 g/mol |

IUPAC Name |

tetrasodium;3-[[2-methyl-4-(7-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]diazenyl]-7-(6-sulfonatobenzo[e]benzotriazol-2-yl)naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C37H24N8O12S4.4Na/c1-19-13-22(44-40-31-10-5-20-14-24(58(46,47)48)7-8-25(20)36(31)42-44)6-11-30(19)39-38-21-15-28-29(34(16-21)60(52,53)54)17-23(18-35(28)61(55,56)57)45-41-32-12-9-26-27(37(32)43-45)3-2-4-33(26)59(49,50)51;;;;/h2-18H,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |

InChI Key |

IJULFKLABVJLFK-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C=CC(=C1)N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])N7N=C8C=CC9=C(C8=N7)C=CC=C9S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate typically involves multiple steps:

Diazotization: The process begins with the diazotization of an aromatic amine.

Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing sulfonate groups.

Sulfonation: Additional sulfonation steps may be required to introduce the sulfonate groups at specific positions on the aromatic rings.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages.

Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation Products: Quinones and other oxidized aromatic compounds.

Reduction Products: Aromatic amines.

Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of naphtho-triazole derivatives, including those similar to tetrasodium 3... This compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α in vitro. For instance, a derivative exhibited significant inhibition of TNF-α production without affecting cell viability in stimulated peripheral blood mononuclear cells (PBMCs) .

Cholinesterase Inhibition

Research indicates that compounds related to tetrasodium 3... exhibit cholinesterase inhibitory activity. This property is valuable for developing treatments for neurodegenerative diseases like Alzheimer's. The most potent derivatives were identified through structure-activity relationship studies .

Corrosion Inhibition

Tetrasodium 3... has potential applications as a corrosion inhibitor in industrial settings. Its effectiveness in preventing corrosion on metal surfaces exposed to harsh environments has been documented, making it a candidate for formulations used in cooling water systems .

Dyeing and Pigmentation

Due to its azo structure, this compound can be utilized in dyeing processes, particularly for textiles and paper products. Its vibrant colors and stability under various conditions make it suitable for commercial dye applications.

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Efficacy

In a controlled laboratory setting, researchers tested the anti-inflammatory effects of naphtho-triazole derivatives on PBMCs stimulated with lipopolysaccharides (LPS). The study found that certain derivatives significantly reduced TNF-α levels while maintaining cell viability, indicating their potential therapeutic use .

Case Study 2: Corrosion Resistance Testing

A series of experiments were conducted to evaluate the effectiveness of tetrasodium 3... as a corrosion inhibitor in cooling water systems. Results indicated that the compound significantly reduced corrosion rates on steel surfaces compared to untreated controls, showcasing its practical application in industrial maintenance .

Mechanism of Action

The compound exerts its effects primarily through its azo linkages and sulfonate groups. The azo groups are responsible for the compound’s color, while the sulfonate groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

Solubility and Stability: The tetrasodium compound’s four sulfonate groups confer superior water solubility compared to non-sulfonated triazole derivatives (e.g., 6a) .

Electronic Properties : Dual naphthotriazole and azo groups likely result in strong UV-Vis absorption, making it suitable for dye applications. The pentasodium analogue’s ethenyl bridge may further redshift absorption .

Biological Activity : Unlike sulfonylurea herbicides (), the target compound’s triazole rings lack the triazine core critical for herbicidal activity, suggesting divergent applications .

Biological Activity

Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate (commonly referred to as a naphthalene sulfonate derivative) is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features multiple sulfonate groups and azo linkages, contributing to its solubility and reactivity. Its structure can be summarized as follows:

- Core Structure : Naphthalene derivatives with triazole functionalities.

- Functional Groups : Sulfonate groups enhance water solubility and biological interaction.

Antiviral Activity

Research indicates that naphthalene sulfonates can inhibit the replication of various viruses, including noroviruses. A study showed that a related compound (NAF2) displayed low inhibitory activity against human norovirus RNA-dependent RNA polymerase (RdRp), with an IC50 value of 14 µM . Structural analysis revealed potential binding sites for these inhibitors, suggesting that similar naphthalene sulfonates may exhibit antiviral properties through competitive inhibition of viral polymerases.

Toxicological Studies

Toxicological assessments have demonstrated that the compound is not mutagenic in bacterial assays and does not induce chromosome damage in vivo . In a repeated-dose toxicity study in rats, adverse effects were noted at high doses (1000 mg/kg/day), including renal tubular vacuolation and changes in clinical chemistry parameters. These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is necessary to mitigate toxicity risks .

Enzyme Inhibition

Naphthalene sulfonates have also been studied for their ability to inhibit alkaline phosphatase (ALP), an enzyme involved in various physiological processes. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can enhance inhibitory potency against ALP, which is relevant for conditions like liver disorders and bone diseases .

Case Study 1: Norovirus Inhibition

In vitro studies using naphthalene sulfonate derivatives demonstrated significant inhibition of norovirus RdRp activity. The binding affinity and structural interactions were characterized using X-ray crystallography, revealing a new binding site that could be targeted for drug development .

Case Study 2: Toxicity Assessment in Rodents

A comprehensive toxicity study involving the administration of the compound to rats showed dose-dependent effects on renal function. At high doses, histopathological evaluations indicated renal damage characterized by tubular vacuolation . These findings underscore the importance of pharmacokinetic studies in evaluating the safety profile of such compounds.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.